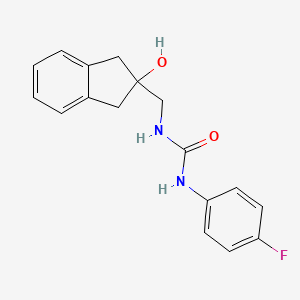

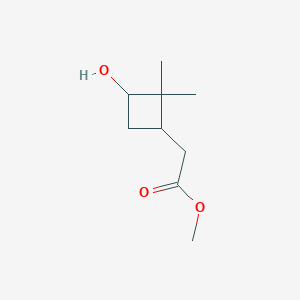

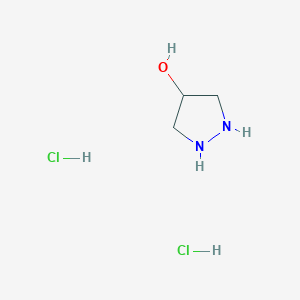

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid, also known as rac-3a-OH-2-oxo-octahydropentalene-3a-carboxylic acid, is an important organic compound with a wide range of applications in the scientific research and laboratory experiments. It is a carboxylic acid that is used as a reagent in organic synthesis, and is also a valuable intermediate in the synthesis of a variety of compounds. Rac-3a-OH-2-oxo-octahydropentalene-3a-carboxylic acid has unique biochemical and physiological effects, and can be used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthetic and Structural Chemistry

Synthesis and Structural Analysis : Compounds structurally related to rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid have been synthesized and analyzed for their unique structural properties. For instance, enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid and its derivatives were prepared via diastereoselective alkylation, highlighting the intricate synthetic routes possible with such compounds. The X-ray crystal structure analysis provided insights into the three-dimensional pattern of intermolecular hydrogen bonding, emphasizing the compound's potential as a scaffold for further chemical modification (Gardner et al., 2002).

Crystallization and Structural Elucidation : The crystallization and structural elucidation of halogenated carboxylic acids, such as 2-bromo-3-methylbutyric acid, have been reported to understand better the hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. These studies can shed light on the fundamental interactions governing the assembly and stability of molecular architectures (Seidel et al., 2020).

Biological and Pharmacological Applications

Metabolic Enzyme Inhibition : Rosmarinic acid, a compound related by its polyphenolic nature and potential biological activity, has been shown to inhibit several metabolic enzymes, including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. This demonstrates the potential of structurally complex carboxylic acids and their derivatives in modulating key biological pathways and processes with implications for therapeutic applications (Gülçin et al., 2016).

Retinoic Acid Signalling : Studies on retinoic acid and its receptors, such as RAR-α and PPAR-γ, highlight the intricate roles these molecules play in gene transcription regulation through the formation of heterodimers with retinoid-X receptors. Understanding the interactions and signalling pathways of these receptors, facilitated by compounds like retinoic acid, contributes to our knowledge of developmental biology and the potential for targeted therapies (Westin et al., 1998).

Eigenschaften

IUPAC Name |

(3aR,6aR)-5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12)/t6-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHAOFSDMDOEGL-HZGVNTEJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC2(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(=O)C[C@@]2(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)